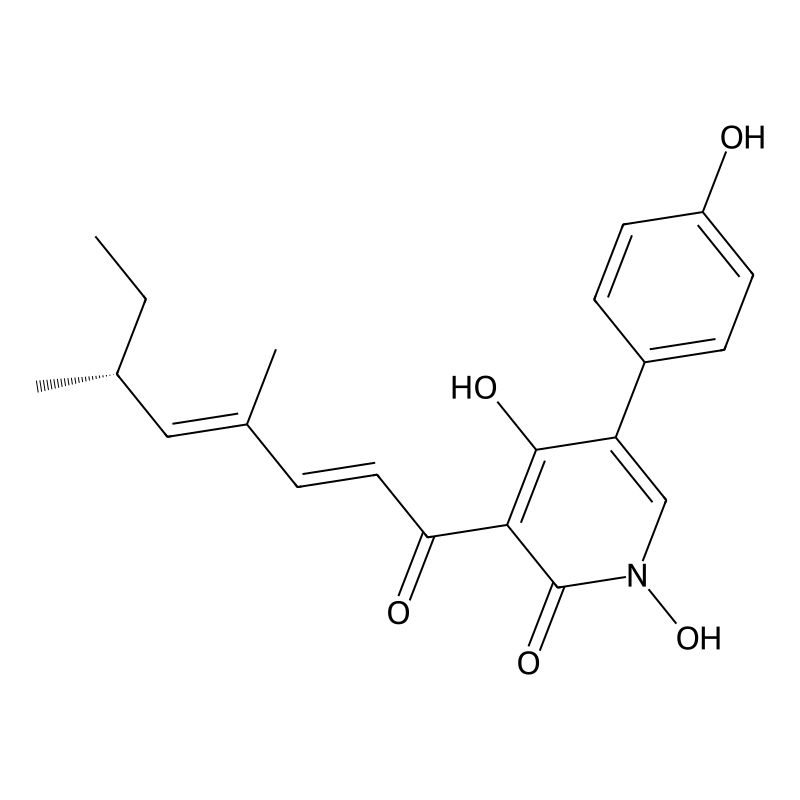

Tenellin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tenellin is a naturally occurring antibiotic compound produced by certain fungi belonging to the genus Beauveria, most notably Beauveria bassiana []. Research into Tenellin explores its potential applications in various scientific fields. Here's a breakdown of some key areas:

Insecticidal Properties

Tenellin exhibits insecticidal properties, making it a potential candidate for the development of biopesticides []. Studies have shown that Tenellin is particularly effective against certain insect pests, including locusts and mosquitoes []. Research is ongoing to understand the specific mechanisms by which Tenellin disrupts insect physiology and identify its target sites within insect cells.

Understanding Fungal Pathogenicity

Tenellin is one of the many secondary metabolites produced by Beauveria fungi. Studying the biosynthesis and function of Tenellin can provide valuable insights into the overall virulence and pathogenicity of these fungi towards insects []. This knowledge can be applied to develop more effective biocontrol agents against insect pests.

Antimicrobial Activity

While primarily known for its insecticidal properties, some research suggests Tenellin may also possess antimicrobial activity against certain bacteria and fungi []. However, this area requires further investigation to determine the extent of Tenellin's antimicrobial effects and its potential applications in this field.

- Research on Tenellin is ongoing, and its full potential as a scientific tool remains under exploration.

- More studies are needed to assess the safety and efficacy of Tenellin for various applications.

Tenellin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This compound is classified as a 2-pyridone and is notable for its iron-chelating properties. Its chemical structure allows it to form stable complexes with metal ions, particularly iron, which plays a critical role in its biological activity and potential applications in various fields, including medicine and agriculture .

- Chelation: It forms complexes with iron ions, typically in a 3:1 ratio, which is crucial for its role in iron homeostasis and protection against oxidative stress .

- Oxidation: The compound can participate in oxidation reactions, contributing to its biological activity and stability.

- Complex Formation: Tenellin interacts with various metal ions, facilitating complex formation that can influence its reactivity and efficacy in biological systems.

Tenellin exhibits a range of biological activities:

- Antimicrobial Properties: It has shown effectiveness against various pathogens, including Staphylococcus aureus, by inhibiting biofilm formation .

- Cytotoxicity: Research indicates that tenellin possesses cytotoxic effects against multiple cell lines, suggesting potential therapeutic applications in cancer treatment.

- Iron Chelation: The compound acts as an iron chelator, preventing iron-mediated oxidative damage by sequestering excess iron and reducing reactive oxygen species generation .

Tenellin can be synthesized through both natural and synthetic methods:

- Natural Synthesis: The compound is primarily produced via fermentation of Beauveria bassiana in controlled liquid media. This method optimizes yield and purity through large-scale bioreactor processes .

- Chemical Synthesis: Recent studies have explored total synthesis routes involving complex organic reactions to construct the tenellin skeleton. These methods highlight the intricate steps required to achieve the final product with specific stereochemical configurations .

Tenellin has diverse applications across various fields:

- Medicine: Its antimicrobial and cytotoxic properties make it a candidate for developing new therapeutic agents against infections and cancer .

- Agriculture: As a natural pesticide, tenellin can be utilized in biocontrol strategies to protect crops from fungal pathogens.

- Biochemistry: The compound's ability to chelate iron makes it valuable for studying iron metabolism and oxidative stress responses in biological systems .

Studies have focused on the interactions of tenellin with biological systems:

- Biofilm Inhibition: Tenellin disrupts bacterial communication and adhesion mechanisms, thereby inhibiting biofilm formation in pathogenic bacteria like Staphylococcus aureus .

- Iron Complex Formation: Research indicates that tenellin forms stable complexes with iron, which is essential for its protective role against oxidative stress in fungal cells .

Several compounds share structural or functional similarities with tenellin. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Beauvericin | Peptide | Exhibits antifungal properties; used as a biocontrol agent. |

| Strobilurin | Polyketide | Known for its agricultural applications as a fungicide. |

| Sporothriolide | Polyketide | Involved in insect pathogenicity; structurally related to tenellin. |

| Fusaric Acid | Fungal Metabolite | Exhibits antifungal activity; involved in plant-pathogen interactions. |

Tenellin's uniqueness lies in its specific ability to chelate iron effectively while exhibiting potent antimicrobial and cytotoxic properties, distinguishing it from other related compounds that may not possess all these attributes concurrently.

Nuclear magnetic resonance spectroscopy has proven invaluable for the structural elucidation of tenellin, providing detailed information about the molecular framework through both proton and carbon-13 nuclear magnetic resonance techniques [3] [23]. The nuclear magnetic resonance spectral analysis of tenellin reveals characteristic chemical shifts and coupling patterns that confirm the presence of the hydroxamic acid functionality and the extended dienoyl side chain [1] [3].

Proton Nuclear Magnetic Resonance Spectral Data

The proton nuclear magnetic resonance spectrum of tenellin displays distinctive resonances that allow for complete structural assignment of all hydrogen atoms within the molecule [3] [23]. The aromatic protons of the para-hydroxyphenyl substituent appear as a characteristic AA'BB' system at δ 7.07 ppm, confirming the presence of the symmetrical aromatic ring [3]. The hydroxyl protons exhibit characteristic chemical shifts at δ 9.48 ppm for the phenolic hydroxyl, δ 11.67 ppm for the hydroxamic acid hydroxyl, and δ 16.98 ppm for the strongly hydrogen-bonded hydroxyl group at carbon-4 [3] [23].

The olefinic protons of the dienoyl side chain provide crucial structural information through their distinct chemical shifts and coupling patterns [3]. The protons at positions 8 and 9 appear as an AB system with chemical shifts at δ 7.78 ppm and coupling constants that confirm the trans-configuration of the double bond [3]. The terminal sec-butyl group is evidenced by characteristic resonances including the methine hydrogen at δ 2.40 ppm, which shows vicinal coupling to both the adjacent olefinic hydrogen and the methyl groups [3] [23].

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The carbon-13 nuclear magnetic resonance spectrum of tenellin provides comprehensive information about the carbon framework, with all twenty-one carbons exhibiting distinct resonances [3] [23]. The carbonyl carbon of the hydroxamic acid group resonates at δ 157.5 ppm, while the ketone carbonyl of the dienoyl side chain appears at δ 193.8 ppm [3]. The aromatic carbons of the para-hydroxyphenyl group display characteristic chemical shifts, with the quaternary carbon bearing the hydroxyl group appearing at δ 156.9 ppm as a triplet due to three-bond coupling with the equivalent aromatic protons [3].

The olefinic carbons of the dienoyl chain exhibit chemical shifts consistent with the extended conjugated system, with carbon-8 appearing at δ 123.1 ppm and carbon-9 at δ 149.7 ppm [3]. The quaternary carbon-10, which bears the methyl substituent, resonates at δ 132.6 ppm, confirming its position within the conjugated system [3] [23]. Biosynthetic enrichment studies using carbon-13 labeled acetate precursors have revealed characteristic carbon-carbon coupling patterns that confirm the intact incorporation of two-carbon units throughout the polyketide-derived portion of the molecule [3] [4].

| Position | Carbon Chemical Shift (δ ppm) | Multiplicity | Proton Chemical Shift (δ ppm) | Coupling Constant (Hz) |

|---|---|---|---|---|

| 2 | 157.5 | d | - | - |

| 3 | 105.9 | d | - | - |

| 4 | 173.0 | dd | - | - |

| 6 | 140.0 | d | 8.10 | J = 183.6 |

| 7 | 193.8 | t | - | - |

| 8 | 123.1 | dd | 7.78 | J = 167.5, 4.6 |

| 9 | 149.7 | dm | 7.78 | J = 159.1 |

| 10 | 132.6 | m | - | - |

| 11 | 150.8 | dm | 5.92 | J = 154.8 |

| 12 | 34.6 | dm | 2.40 | J = 125.4 |

| 13 | 29.4 | tm | 1.38 | J = 126.0 |

| 14 | 11.7 | qm | 0.85 | J = 125.2 |

| 15 | 19.8 | qm | 1.01 | J = 125.8 |

| 16 | 12.3 | qm | 1.88 | J = 126.2 |

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry has provided definitive molecular weight determination and fragmentation pattern analysis for tenellin, confirming its molecular formula as C21H23NO5 with an exact mass of 369.1576 daltons [1] [2]. The mass spectrometric analysis reveals characteristic fragmentation pathways that support the proposed structural features and provide insight into the stability of different molecular regions under ionization conditions [1] [3].

Molecular Ion Characteristics and Fragmentation Patterns

The molecular ion peak of tenellin appears at mass-to-charge ratio 369 with moderate intensity, representing approximately 15% of the base peak in the mass spectrum [3]. The high-resolution mass measurement confirms the molecular formula C21H23NO5 with an accuracy that supports the proposed structure containing the hydroxamic acid functionality and the extended aliphatic side chain [1] [3]. The presence of nitrogen and multiple oxygen atoms is consistent with the 2-pyridone core structure and the various hydroxyl substituents [3].

The fragmentation pattern of tenellin reveals systematic loss of molecular fragments that correspond to specific structural elements [3]. The initial loss of an oxygen atom from the molecular ion produces a fragment at mass-to-charge ratio 353, which represents a characteristic reaction of hydroxamic acid compounds under electron impact conditions [3]. Subsequently, the loss of alkyl fragments from the dienoyl side chain occurs in a stepwise manner, producing fragments at mass-to-charge ratios 340, 324, 313, and 312 [3].

The base peak in the mass spectrum appears at mass-to-charge ratio 312, corresponding to the loss of the terminal propyl group from the alkyl chain [3]. This fragment represents a particularly stable ion that retains the aromatic and heterocyclic portions of the molecule while eliminating the more labile aliphatic components [3]. Additional significant fragments include peaks at mass-to-charge ratios 272, 246, and 230, which result from further degradation of the alkyl substituents and eventual cleavage between carbon-7 and carbon-8 [3].

High-Resolution Electrospray Ionization Mass Spectrometry

Modern high-resolution electrospray ionization mass spectrometry techniques have enhanced the analytical capabilities for tenellin characterization, providing improved sensitivity and mass accuracy [7] [8]. The electrospray ionization process generates both protonated molecular ions [M+H]+ and sodium adduct ions [M+Na]+, offering multiple ionization pathways for structural confirmation [7] [8]. The high-resolution measurements allow for precise determination of elemental composition and distinction between isobaric species that might interfere with structural assignments [7] [8].

The fragmentation behavior under electrospray ionization conditions differs from electron impact ionization, with preferential cleavage occurring at the more labile bonds within the molecule [7] [8]. The loss of water molecules and small neutral fragments provides complementary information to the electron impact data, creating a comprehensive picture of the molecular stability and preferred fragmentation pathways [7] [8].

| Mass-to-Charge Ratio | Relative Intensity (%) | Elemental Composition | Fragment Assignment |

|---|---|---|---|

| 369.1576 | 15.0 | C21H23NO5 | Molecular Ion [M]+ |

| 353.1626 | 2.5 | C21H23NO4 | [M-O]+ |

| 340 | 0.8 | - | [M-C2H5]+ |

| 324 | 0.8 | - | [M-C3H5O]+ |

| 313 | 19.6 | - | [M-C4H8]+ |

| 312.0874 | 100.0 | C17H14NO5 | Base Peak |

| 272.0561 | 4.7 | C14H10NO5 | Aromatic Core |

| 246 | 23.9 | - | [M-side chain]+ |

| 230 | 11.9 | - | Stable Fragment |

Ultraviolet-Visible Absorption Spectral Signatures

The ultraviolet-visible absorption spectroscopy of tenellin reveals characteristic chromophoric properties that arise from the extended conjugated system encompassing both the 2-pyridone ring and the dienoyl side chain [2] [8]. These spectral features provide valuable information about the electronic transitions within the molecule and serve as diagnostic markers for identification and quantification purposes [8] [22].

Electronic Absorption Characteristics

Tenellin exhibits distinctive absorption maxima in the ultraviolet and visible regions that reflect the presence of multiple chromophoric systems within the molecular structure [2] [8]. The primary absorption maximum occurs at approximately 344 nanometers with significant extinction coefficient values, corresponding to the π-π* transitions within the extended conjugated system [8] [22]. This bathochromic shift compared to simple pyridone derivatives indicates the substantial electronic delocalization that extends through the dienoyl substituent [2] [8].

A secondary absorption band appears at shorter wavelengths around 221 nanometers, representing higher energy electronic transitions associated with the aromatic systems [8] [22]. The intensity and position of these absorption bands are sensitive to solvent effects and pH changes, reflecting the presence of ionizable functional groups and the potential for hydrogen bonding interactions [8] [22]. The yellow coloration observed for tenellin solutions corresponds to the tail of the ultraviolet absorption extending into the visible region [2] [8].

Comparative Spectral Analysis with Related Compounds

The ultraviolet-visible absorption spectrum of tenellin can be compared with related 2-pyridone derivatives to understand the contribution of different structural elements to the overall chromophoric properties [8] [22]. The presence of the extended dienoyl side chain in tenellin produces a significant bathochromic shift compared to simple 2-pyridone compounds, demonstrating the importance of the conjugated system in determining the electronic properties [8] [22].

Bassianin, a structurally related compound with an additional double bond in the side chain, exhibits further bathochromic shifts in its absorption spectrum, confirming the relationship between conjugation length and absorption wavelength [2] [3]. The systematic comparison of these related compounds provides insight into the structure-property relationships that govern the electronic behavior of this class of natural products [2] [8].

| Compound | λmax (nm) | Log ε | Solvent | Structural Features |

|---|---|---|---|---|

| Tenellin | 344 | 4.35 | Methanol | (E,E)-dienoyl chain |

| Tenellin | 221 | 4.31 | Methanol | Secondary maximum |

| Pretenellin C | 332 | 3.86 | Methanol | Modified core |

| Pretenellin C | 249 | 4.40 | Methanol | Aromatic transitions |

| Pretenellin B | 346 | - | Methanol | Extended conjugation |

| Prototenellin D | 368 | - | Methanol | Saturated analog |

Solvent and pH Effects on Absorption Spectra

The ultraviolet-visible absorption characteristics of tenellin are significantly influenced by solvent polarity and pH conditions, reflecting the presence of multiple ionizable functional groups within the molecule [8] [11]. In polar protic solvents such as methanol, the absorption maxima appear at characteristic wavelengths that facilitate identification and quantitative analysis [8] [22]. The hydroxamic acid functionality and the phenolic hydroxyl groups contribute to pH-dependent spectral changes that can be exploited for analytical purposes [8] [11].

Native Biosynthesis in Beauveria bassiana

Tenellin biosynthesis in Beauveria bassiana represents one of the most well-characterized examples of fungal polyketide synthase-nonribosomal peptide synthetase hybrid systems. The native biosynthetic pathway operates through a precisely orchestrated series of enzymatic transformations that convert simple metabolic precursors into the complex 4-hydroxypyridone structure characteristic of tenellin [1] [2].

The biosynthetic process begins with the assembly of a pentaketide chain through iterative condensation reactions utilizing acetyl-coenzyme A and malonyl-coenzyme A building blocks [3]. The pathway demonstrates remarkable specificity in its utilization of amino acid precursors, with tyrosine serving as the preferred substrate over phenylalanine for incorporation into the growing polyketide-peptide hybrid [4] [5]. This preference has been confirmed through extensive isotopic labeling studies that revealed tyrosine as the more direct amino acid precursor to tenellin [4] [6].

The native biosynthesis proceeds through several discrete intermediates, with pretenellin A representing the first stable tetramic acid intermediate formed through the action of the hybrid polyketide synthase-nonribosomal peptide synthetase system [3] [7]. This intermediate subsequently undergoes an unprecedented oxidative ring expansion to form pretenellin B, which contains the characteristic 2-pyridone core structure of tenellin [7] [8]. The final step involves selective nitrogen-hydroxylation to produce the mature tenellin molecule [7] [8].

The efficiency of native biosynthesis is influenced by multiple environmental and physiological factors. Studies have demonstrated that tenellin production can be induced through coculture with competing fungal species such as Metarhizium robertsii, suggesting that biosynthesis is subject to ecological regulation [9] [10]. Additionally, iron availability significantly impacts both the expression of biosynthetic genes and the final product formation, consistent with the iron-chelating properties of tenellin [11] [12].

Tenellin Gene Cluster Organization (TenS, TenC, TenA, TenB)

The tenellin biosynthetic gene cluster spans a 21.9-kilobase genomic region that contains four essential genes organized in a tightly linked arrangement [1] [13]. This cluster organization represents a paradigmatic example of fungal secondary metabolite gene clustering, where all necessary biosynthetic functions are encoded within a discrete chromosomal region that facilitates coordinated regulation and expression [1] [2].

TenS Gene and Encoded Protein

The TenS gene encodes the central tenellin synthetase, a massive 4,239-amino acid hybrid polyketide synthase-nonribosomal peptide synthetase that serves as the primary biosynthetic enzyme [3]. The TenS protein exhibits a complex domain architecture organized as ketoacyl synthase-acyltransferase-dehydratase-carbon methyltransferase-pseudo ketoreductase-inactive enoyl reductase-ketoreductase-acyl carrier protein-condensation-adenylation-thiolation-Dieckmann cyclase [14] [3]. This domain organization reflects the dual nature of the enzyme, with the amino-terminal polyketide synthase domains responsible for pentaketide assembly and the carboxyl-terminal nonribosomal peptide synthetase domains facilitating tyrosine incorporation and cyclization [3] [15].

The polyketide synthase portion of TenS catalyzes five rounds of chain elongation to produce a doubly methylated pentaketide intermediate [16] [15]. The carbon methyltransferase domain introduces methyl groups at specific positions during polyketide assembly, contributing to the final structural complexity of tenellin [15]. The pseudo ketoreductase domain, despite lacking catalytic activity, plays crucial roles in determining chain length and programming the overall biosynthetic output [16] [17].

TenC Gene and Trans-Acting Enoyl Reductase

The TenC gene encodes a trans-acting enoyl reductase that complements the inactive enoyl reductase domain within TenS [14] [3]. This enzyme is absolutely required for the production of correctly elaborated polyketide intermediates, as demonstrated by heterologous expression studies where TenS alone produces aberrant metabolites with incorrect methylation patterns [14] [3].

The trans-acting enoyl reductase exhibits strict substrate specificity and appears to interact closely with the TenS polyketide synthase domains throughout the biosynthetic process [14]. Biochemical studies have revealed that TenC and TenS form stable protein complexes in solution, suggesting that their interaction is maintained throughout multiple rounds of chain elongation [14]. This protein-protein interaction is critical for maintaining the fidelity of polyketide assembly and ensuring proper programming of the highly reducing polyketide synthase system [14].

TenA Gene and Cytochrome P450 Oxidase

The TenA gene encodes a cytochrome P450 oxidase that catalyzes the remarkable oxidative ring expansion of the tetramic acid intermediate pretenellin A to form the 2-pyridone core structure of pretenellin B [7] [8]. This transformation represents an unprecedented biochemical reaction in natural product biosynthesis, involving the conversion of a five-membered tetramic acid ring to a six-membered pyridone ring through a proposed radical mechanism [7] [18].

The TenA cytochrome P450 demonstrates exquisite substrate specificity, acting exclusively on the tetramic acid intermediate and showing no activity toward other potential substrates in the pathway [7]. Mechanistic studies have proposed that the enzyme generates reactive iron-oxo intermediates that abstract hydrogen atoms from the tetramic acid substrate, initiating a radical cascade that results in ring expansion and concurrent aromatization [7] [18].

Gene knockout and complementation studies have confirmed that TenA is absolutely essential for tenellin production, with deletion mutants accumulating pretenellin A but failing to produce any detectable amounts of pyridone-containing metabolites [7]. The enzyme appears to function independently of TenB, as demonstrated by experiments where TenA alone can convert pretenellin A to pretenellin B in the absence of subsequent hydroxylation [7].

TenB Gene and Cytochrome P450 Monooxygenase

The TenB gene encodes a cytochrome P450 monooxygenase responsible for the selective nitrogen-hydroxylation of the 2-pyridone ring to produce mature tenellin [7] [8]. This enzyme exhibits remarkable specificity, capable of hydroxylating pyridone substrates but showing no activity toward tetramic acid precursors [7].

The TenB cytochrome P450 catalyzes the final step in tenellin biosynthesis, converting pretenellin B to tenellin through the introduction of a hydroxyl group at the nitrogen atom of the pyridone ring [7]. This modification is crucial for the biological activity of tenellin, as the hydroxylated form exhibits enhanced iron-chelating properties compared to the non-hydroxylated precursor [11] [12].

Biochemical characterization has revealed that TenB follows typical cytochrome P450 kinetics, requiring molecular oxygen and reducing equivalents from nicotinamide adenine dinucleotide phosphate-dependent reductase systems [7]. The enzyme demonstrates high substrate specificity and does not accept tetramic acid substrates, indicating that the ring expansion catalyzed by TenA must precede the hydroxylation reaction [7].

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System

The tenellin biosynthetic pathway exemplifies the sophistication of fungal polyketide synthase-nonribosomal peptide synthetase hybrid systems, which represent evolutionary innovations that combine the biosynthetic capabilities of both polyketide and peptide assembly lines [19] [20]. These hybrid systems enable the construction of structurally complex natural products that incorporate both acetate-derived polyketide chains and amino acid-derived components within single multidomain enzymes [21] [19].

Architectural Organization and Domain Functions

The TenS hybrid polyketide synthase-nonribosomal peptide synthetase exhibits a linear domain organization that reflects the sequential nature of polyketide and peptide biosynthesis [3] [15]. The amino-terminal polyketide synthase region contains all domains necessary for iterative polyketide assembly, including ketoacyl synthase for carbon-carbon bond formation, acyltransferase for malonyl-coenzyme A loading, dehydratase for beta-hydroxyl elimination, and ketoreductase for carbonyl reduction [21] [15].

The carbon methyltransferase domain within the polyketide synthase region introduces methyl substituents during chain elongation, utilizing S-adenosylmethionine as the methyl donor [15]. This domain operates with precise regiochemical control, ensuring that methylation occurs at specific positions within the growing polyketide chain [15]. The methylation pattern established by this domain contributes significantly to the final three-dimensional structure and biological activity of tenellin [15].

The carboxyl-terminal nonribosomal peptide synthetase region facilitates the incorporation of tyrosine into the polyketide-peptide hybrid [3]. The adenylation domain recognizes and activates tyrosine through adenylation, while the thiolation domain provides the phosphopantetheine prosthetic group necessary for substrate tethering [3]. The condensation domain catalyzes the formation of the amide bond between the polyketide chain and the activated amino acid [3].

Programming and Chain Length Determination

The programming of the TenS polyketide synthase-nonribosomal peptide synthetase represents a remarkable example of biosynthetic precision, with the enzyme producing exclusively pentaketide-tyrosine hybrids despite its iterative nature [16] [17]. Chain length determination is primarily controlled by the ketoreductase domain, which contains structural elements that dictate when chain elongation terminates and transfer to the nonribosomal peptide synthetase region occurs [16] [17].

Recent structural and mutagenic studies have identified specific amino acid residues within the ketoreductase domain that function as molecular rulers, measuring the length of the growing polyketide chain [17] [22]. Substitution of these residues with sequences from related polyketide synthases that produce longer chains can reprogram TenS to synthesize hexaketide and heptaketide products, demonstrating the modular nature of programming elements [17].

The substrate binding helix within the ketoreductase domain plays a particularly crucial role in chain length determination [17]. This structural element forms part of the active site cavity and directly contacts the growing polyketide chain during each elongation cycle [17]. Modifications to this helix can alter substrate binding affinity and influence the competition between continued elongation and chain termination [17].

Protein-Protein Interactions and Assembly Line Coordination

The efficient operation of the TenS hybrid system requires precise coordination between the polyketide synthase and nonribosomal peptide synthetase components, as well as productive interactions with the trans-acting TenC enoyl reductase [19] [14]. These protein-protein interactions ensure accurate substrate transfer and maintain the fidelity of the overall biosynthetic process [19].

The interaction between TenS and TenC appears to be mediated by specific recognition elements within both proteins that facilitate the formation of stable enzyme complexes [14]. Size exclusion chromatography studies have demonstrated that these proteins coelute in the absence of substrates, indicating constitutive association rather than transient binding during catalysis [14]. This stable complex formation likely ensures that the trans-acting enoyl reductase is correctly positioned to act on polyketide intermediates tethered to the TenS acyl carrier protein domain [14].

The transfer of the completed polyketide chain from the polyketide synthase region to the nonribosomal peptide synthetase region represents a critical control point in the biosynthetic pathway [23]. This transfer is mediated by specific protein-protein interactions between the acyl carrier protein domain and the condensation domain, which must recognize the correctly assembled pentaketide substrate while rejecting incompletely processed intermediates [23].

Oxidative Post-PKS Modifications and Ring Expansion Mechanisms

The transformation of the polyketide-peptide hybrid product of TenS into mature tenellin involves a series of oxidative modifications that rank among the most unusual biochemical transformations known in natural product biosynthesis [7] [18]. These post-polyketide synthase modifications not only generate the characteristic structural features of tenellin but also illustrate the remarkable catalytic versatility of cytochrome P450 enzymes in secondary metabolism [7] [24].

Tetramic Acid Formation and Dieckmann Cyclization

The initial cyclization event in tenellin biosynthesis involves the formation of a tetramic acid ring system through a Dieckmann-type condensation reaction catalyzed by the terminal domain of TenS [3] [25]. This cyclization brings together the terminal carboxyl group of the polyketide chain and the alpha-carbon of the tethered tyrosine residue, forming the characteristic five-membered lactam ring of pretenellin A [3].

The Dieckmann cyclase domain exhibits remarkable regiochemical control, ensuring that cyclization occurs exclusively at the desired position despite the presence of multiple potential nucleophilic sites within the substrate [3]. This selectivity is achieved through precise substrate positioning within the enzyme active site, which orients the reactive groups in the optimal geometry for ring closure [3].

The tetramic acid intermediate represents a crucial branch point in the biosynthetic pathway, as this structural motif is found in numerous other fungal natural products [25]. However, in the tenellin pathway, pretenellin A serves as the substrate for the unprecedented ring expansion reaction catalyzed by TenA rather than undergoing further modifications typical of other tetramic acid-containing metabolites [7].

Cytochrome P450-Mediated Ring Expansion

The conversion of the five-membered tetramic acid ring of pretenellin A to the six-membered pyridone ring of pretenellin B represents one of the most mechanistically intriguing transformations in natural product biosynthesis [7] [18]. This reaction is catalyzed by the TenA cytochrome P450 oxidase through a proposed radical mechanism that involves multiple bond-breaking and bond-forming events [7] [18].

Current mechanistic models suggest that TenA generates a high-valent iron-oxo intermediate that abstracts a hydrogen atom from the tetramic acid substrate, initiating a radical cascade [18]. This initial hydrogen abstraction creates a carbon-centered radical that can undergo intramolecular rearrangement, leading to ring opening and subsequent reclosure to form the expanded pyridone ring system [18].

The radical mechanism is supported by the observation that the ring expansion proceeds with retention of all carbon atoms from the original tetramic acid, ruling out mechanisms involving ring cleavage and reassembly [7]. Additionally, the reaction requires molecular oxygen and reducing equivalents typical of cytochrome P450-catalyzed oxidations, consistent with the formation of reactive iron-oxo intermediates [7].

The proposed mechanism involves the formation of a 6-hydroxy-dihydropyridone intermediate that subsequently undergoes dehydration to yield the aromatic pyridone product [18]. This intermediate has been implicated in related biosynthetic pathways and represents a logical chemical intermediate in the overall transformation [18].

Selective Nitrogen Hydroxylation

The final oxidative modification in tenellin biosynthesis involves the selective hydroxylation of the pyridone nitrogen by the TenB cytochrome P450 monooxygenase [7] [8]. This transformation introduces the N-hydroxyl group that is essential for the iron-chelating activity of tenellin and contributes significantly to its biological properties [11] [7].

The TenB enzyme demonstrates remarkable substrate specificity, accepting only pyridone substrates while showing no activity toward the tetramic acid precursor pretenellin A [7]. This specificity ensures that the hydroxylation occurs only after the ring expansion has been completed, maintaining the proper order of biosynthetic transformations [7].

The nitrogen hydroxylation reaction follows typical cytochrome P450 kinetics, requiring molecular oxygen, nicotinamide adenine dinucleotide phosphate, and appropriate electron transfer partners [7]. The reaction proceeds through the formation of a reactive iron-oxo intermediate that inserts an oxygen atom into the nitrogen-hydrogen bond of the pyridone substrate [7].

The biological significance of the nitrogen hydroxylation is underscored by the enhanced iron-chelating properties of the hydroxylated product compared to the non-hydroxylated precursor [11] [12]. Tenellin forms stable 3:1 complexes with ferric iron, a stoichiometry that is optimal for iron sequestration and consistent with the proposed role of tenellin in iron homeostasis and niche competition [11] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Arboleda Valencia, J.W., Gaitán Bustamante, A.L., Jiménez, A.V., et al. Cytotoxic activity of fungal metabolites from the pathogenic fungus Beauveria bassiana: An intraspecific evaluation of beauvericin production. Curr. Microbiol. 63(3), 306-312 (2011).